Lithol Rubine BK

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H12CaN2O6S |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

calcium;4-[(4-methyl-2-sulfophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate |

InChI |

InChI=1S/C18H14N2O6S.Ca/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |

InChI Key |

PZTQVMXMKVTIRC-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-])S(=O)(=O)O.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

Lithol Rubine BK: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Lithol Rubine BK, a synthetic azo dye. The following sections detail its chemical structure, physicochemical properties, and the established protocol for its synthesis, offering valuable information for its application in research and development.

Core Molecular and Physicochemical Data

This compound, systematically named Calcium (4Z)-4-[(4-methyl-2-sulfonatophenyl)hydrazono]-3-oxo-2-naphthalenecarboxylate, is a prominent member of the azo dye class.[1][2] Its distinct red hue and properties have led to its use in various industrial applications. A summary of its key quantitative data is presented below for ease of reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₁₈H₁₂CaN₂O₆S | - |

| Molecular Weight | 424.44 | g/mol [1][3][4] |

| CAS Number | 5281-04-9 | -[1][3][4][5][6] |

| Appearance | Red powder | -[1][2][5] |

| Melting Point | 310 - 311 | °C[5] |

| Absorption Maximum (λmax) | ~442 | nm (in dimethylformamide)[1][2][5][6] |

| Density | 1.60 | g/cm³[7] |

| Heat Resistance | 180 (min) | °C[7] |

Solubility Profile

| Solvent | Solubility |

| Hot Water | Slightly soluble[1][2][5][6] |

| Cold Water | Insoluble[1][2][5][6] |

| Ethanol | Insoluble[1][2][5][6] |

Molecular Structure

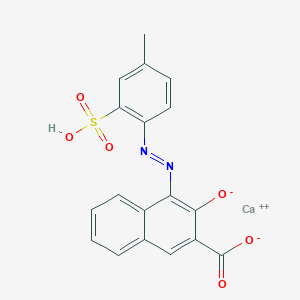

The molecular architecture of this compound is characterized by an azo linkage (-N=N-) connecting a sulfonated toluene (B28343) derivative to a naphthoic acid moiety. The presence of the sulfonic acid and carboxylic acid groups facilitates the formation of a calcium salt, which is the common commercial form of this pigment.

Caption: Molecular components of this compound.

Experimental Protocol: Synthesis

The synthesis of this compound is a classic example of an azo coupling reaction. This process involves two key stages: diazotization of an aromatic amine followed by coupling with a coupling agent.

Materials:

-

4-Amino-2-methylbenzenesulfonic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

3-Hydroxy-2-naphthoic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Calcium chloride (CaCl₂)

-

Ice

Workflow Diagram:

Caption: Synthesis workflow for this compound.

Detailed Methodology:

-

Diazotization: 4-Amino-2-methylbenzenesulfonic acid is dissolved in a dilute solution of hydrochloric acid. The solution is then cooled to a temperature between 0 and 5°C using an ice bath. A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine solution while maintaining the low temperature and stirring continuously. The reaction results in the formation of the corresponding diazonium salt.

-

Azo Coupling: In a separate vessel, 3-hydroxy-2-naphthoic acid is dissolved in an aqueous solution of sodium hydroxide to form the sodium naphthoate salt. This solution is also cooled to 0-5°C. The previously prepared cold diazonium salt solution is then slowly added to the sodium naphthoate solution. The pH of the reaction mixture is maintained on the alkaline side to facilitate the coupling reaction.

-

Precipitation: Upon completion of the coupling reaction, the mixture is heated. An aqueous solution of calcium chloride is then added to the reaction mixture. This results in the precipitation of the calcium salt of the azo dye, which is this compound.[5]

-

Isolation and Purification: The precipitated this compound is isolated from the reaction mixture by filtration. The collected solid is then washed thoroughly with water to remove any unreacted starting materials and soluble byproducts. Finally, the purified pigment is dried to obtain the final product in the form of a red powder.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. E 180 (this compound) - Ataman Kimya [atamanchemicals.com]

- 3. This compound analytical standard 5281-04-9 [sigmaaldrich.com]

- 4. This compound USP Reference Standard CAS 5281-04-9 Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. Lithol_Rubine_BK [chemeurope.com]

- 7. Organic Pigment Red 57: 1 (this compound) General Use Type - Permanent Red and Pigment Red [dimacolor.en.made-in-china.com]

Synthesis Pathway for Lithol Rubine BK (C.I. Pigment Red 57:1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Lithol Rubine BK, also known as C.I. Pigment Red 57:1. The document details the chemical reactions, experimental protocols, and quantitative data associated with the production of this widely used azo pigment.

Introduction

This compound is a red monoazo pigment characterized by its bright, bluish-red shade and good lightfastness. It is extensively used in printing inks, plastics, paints, and cosmetics. The synthesis of this compound is a well-established industrial process involving a two-stage reaction: the diazotization of 2-amino-5-methylbenzenesulfonic acid followed by an azo coupling reaction with 3-hydroxy-2-naphthoic acid. The resulting water-soluble dye is then converted into an insoluble pigment through a laking process with a calcium salt.

Synthesis Pathway Overview

The synthesis of this compound proceeds through three key stages:

-

Diazotization: 2-Amino-5-methylbenzenesulfonic acid (also known as 4-aminotoluene-3-sulfonic acid or 4B acid) is converted to its corresponding diazonium salt in the presence of sodium nitrite (B80452) and a strong mineral acid, typically hydrochloric acid, at low temperatures.[1]

-

Azo Coupling: The unstable diazonium salt is immediately reacted with 3-hydroxy-2-naphthoic acid (BONA or β-oxynaphthoic acid) in an alkaline solution to form a water-soluble azo dye.[2][3]

-

Laking (Precipitation): The water-soluble azo dye is converted into the insoluble calcium salt, this compound, by the addition of a soluble calcium salt, such as calcium chloride.[4][5] This process is also referred to as metallization or salt formation.

The overall chemical transformation is depicted in the following diagram:

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following protocols are a synthesis of procedures described in the patent literature and are intended for a laboratory-scale preparation.

Stage 1: Diazotization of 2-Amino-5-methylbenzenesulfonic acid

Materials:

-

2-Amino-5-methylbenzenesulfonic acid (4B Acid): 187.2 g (1 mol)

-

Sodium Hydroxide (B78521) (50% solution): 120 g (1.5 mol)

-

Hydrochloric Acid (36% solution): 283.9 g (2.8 mol)

-

Sodium Nitrite (30% aqueous solution): 236.9 g (1.03 mol)

-

Ice

-

Distilled water

Procedure:

-

In a reaction vessel equipped with a stirrer and a thermometer, add 187.2 g of 2-amino-5-methylbenzenesulfonic acid to a solution of 120 g of 50% sodium hydroxide in water. Stir until the acid is completely dissolved.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 283.9 g of 36% hydrochloric acid while maintaining the temperature at 0°C. Stir for 5 minutes.

-

Add 236.9 g of a 30% aqueous sodium nitrite solution to the reaction mixture. The reaction is stirred for 35 minutes at a temperature below 5°C to form the diazonium salt suspension.[5]

Stage 2: Azo Coupling

Materials:

-

3-Hydroxy-2-naphthoic acid (2,3-acid): 178.8 g (0.95 mol)

-

Sodium Hydroxide (50% solution): 98.8 g (1.235 mol)

-

Distilled water

Procedure:

-

In a separate vessel, dissolve 178.8 g of 3-hydroxy-2-naphthoic acid in a solution of 98.8 g of 50% sodium hydroxide in water with stirring at 25°C. Continue stirring for 20 minutes.

-

Transfer the diazonium salt suspension from Stage 1 into the solution of 3-hydroxy-2-naphthoic acid.

-

The coupling reaction is carried out at a pH of 10.5-11 and a temperature of 0-5°C for 10-60 minutes.[3]

Stage 3: Laking and Isolation

Materials:

-

Calcium Chloride

-

Distilled water

Procedure:

-

To the reaction mixture from Stage 2, add a solution of calcium chloride.

-

The mixture is then heated to 60°C and maintained at a pH of 10.5 for 60 minutes to ensure complete reaction.[3]

-

The temperature is then raised to 85-90°C and held for 5-10 minutes.[3]

-

The precipitated pigment is collected by filtration, washed with water until free of soluble salts, and then dried and pulverized.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of this compound.

Table 1: Reactant Quantities and Molar Ratios

| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |

| 2-Amino-5-methylbenzenesulfonic acid | 187.22 | 1.000 |

| 3-Hydroxy-2-naphthoic acid | 188.18 | 1.000 - 1.006[6] |

| Sodium Nitrite | 69.00 | ~1.03 |

| Calcium Chloride | 110.98 | In excess |

Table 2: Reaction Conditions

| Stage | Parameter | Value |

| Diazotization | Temperature | 0 - 5 °C[5] |

| pH | < 2[5] | |

| Azo Coupling | Temperature | 0 - 5 °C[3] |

| pH | 10.5 - 11[3] | |

| Reaction Time | 10 - 60 min[3] | |

| Laking | Temperature | 60 °C, then 85-90 °C[3] |

| pH | 10.5[3] | |

| Reaction Time | 60 min at 60°C, 5-10 min at 85-90°C[3] |

Table 3: Product Specifications

| Parameter | Value |

| Chemical Formula | C₁₈H₁₂CaN₂O₆S[7] |

| Molecular Weight | 424.44 g/mol [8] |

| Appearance | Red powder[9] |

| Maximum Absorption (in DMF) | ~442 nm[9] |

| Purity (Total Colouring Matter) | ≥ 90% |

Logical Relationships and Workflows

The synthesis of this compound follows a precise logical workflow to ensure product quality and yield.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound is a well-defined process that requires careful control of reaction parameters such as temperature and pH to achieve high yield and purity. This technical guide provides a detailed framework for the laboratory-scale synthesis of this important pigment, intended to aid researchers and professionals in the fields of chemistry and materials science. The provided protocols and quantitative data serve as a valuable resource for the replication and optimization of this synthesis.

References

- 1. Diazotisation [organic-chemistry.org]

- 2. CN101365756A - C.I. Pigment Red 57:1 and preparation method thereof - Google Patents [patents.google.com]

- 3. CN111849193A - Preparation method of modified pigment red 57:1 - Google Patents [patents.google.com]

- 4. EP1736513B1 - Dry c.i. pigment red 57:1, dry pigment composition and method for producing them - Google Patents [patents.google.com]

- 5. A kind of preparation method of pigment red 57:1 - Eureka | Patsnap [eureka.patsnap.com]

- 6. US7708824B2 - C. I. pigment red 57:1 and production process thereof - Google Patents [patents.google.com]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. This compound analytical standard 5281-04-9 [sigmaaldrich.com]

- 9. This compound - Ataman Kimya [atamanchemicals.com]

Lithol Rubine BK CAS number 5281-04-9 identification

An In-depth Technical Guide to Lithol Rubine BK (CAS Number: 5281-04-9)

This technical guide provides a comprehensive overview of this compound, a synthetic azo dye with the CAS number 5281-04-9. It is intended for researchers, scientists, and professionals in drug development and other relevant industries. This document details its chemical and physical properties, synthesis, analytical characterization, and toxicological profile, presenting quantitative data in structured tables and providing detailed experimental protocols.

Chemical Identification and Properties

This compound, also known as Pigment Red 57:1 or E180 in the context of food additives, is a reddish synthetic azo dye.[1][2] It is commonly supplied as a calcium salt.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 5281-04-9 |

| EC Number | 226-109-5 |

| IUPAC Name | Calcium (4Z)-4-[(4-methyl-2-sulfonatophenyl)hydrazono]-3-oxo-2-naphthalenecarboxylate[2] |

| Synonyms | Pigment Red 57:1, C.I. 15850:1, D&C Red No. 7, Brilliant Carmine 6B, E180[2][3] |

| Chemical Formula | C₁₈H₁₂CaN₂O₆S[2] |

| Molecular Weight | 424.44 g/mol [2] |

| InChI Key | PZTQVMXMKVTIRC-RZLHGTIFSA-L[2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Red powder | [2] |

| Solubility | Slightly soluble in hot water; Insoluble in cold water and ethanol | [2] |

| Melting Point | >360 °C | |

| λmax | ~442 nm (in Dimethylformamide) | [1][2][4] |

| Behavior in Acid | Brown-red precipitate in hydrochloric acid | [4] |

| Behavior in Base | Brown in sodium hydroxide (B78521) | [4] |

Synthesis

The synthesis of this compound is achieved through an azo coupling reaction.[2][5] This process involves the diazotization of 2-amino-5-methylbenzenesulfonic acid (4B acid), which is then coupled with 3-hydroxy-2-naphthoic acid (BONA or BON acid).[5][6] The resulting soluble dye is then converted to its insoluble calcium salt.[5]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established chemical principles for azo coupling reactions.

Materials:

-

2-amino-5-methylbenzenesulfonic acid (4B acid)

-

3-hydroxy-2-naphthoic acid (BONA)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Calcium chloride (CaCl₂)

-

Ice

Procedure:

-

Diazotization of 4B Acid:

-

Dissolve a specific molar equivalent of 4B acid in a dilute sodium hydroxide solution.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite with constant stirring.

-

Add hydrochloric acid dropwise to the cooled solution while maintaining the temperature between 0-5 °C to form the diazonium salt. The completion of diazotization can be checked with starch-iodide paper.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve 3-hydroxy-2-naphthoic acid in a dilute sodium hydroxide solution.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the BONA solution with vigorous stirring.

-

Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by the controlled addition of a sodium hydroxide solution.[7] The coupling reaction results in the formation of a soluble sodium salt of the dye.

-

-

Laking (Precipitation of Calcium Salt):

-

To the solution of the sodium salt of the dye, add a solution of calcium chloride.[5]

-

Stir the mixture to allow for the complete precipitation of the insoluble calcium salt of this compound.

-

-

Isolation and Purification:

-

Filter the precipitated pigment.

-

Wash the filter cake with water to remove any soluble impurities.

-

Dry the pigment in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

The dried pigment can be ground to a fine powder.

-

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 2-Naphthalenecarboxylic acid, 3-hydroxy-4-((4-methyl-2-sulfophenyl)azo)-, calcium salt (1:1) | C18H12CaN2O6S | CID 135423095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. journal.kci.go.kr [journal.kci.go.kr]

- 6. Pigment Red 57: 1 - Lithol Rubine [colorbloomdyes.com]

- 7. DD298256A5 - PROCESS FOR THE PREPARATION OF C.I. PIGMENT RED 57: 1 - Google Patents [patents.google.com]

Spectroscopic Profile of Lithol Rubine BK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lithol Rubine BK (C.I. Pigment Red 57:1), a widely used synthetic azo dye. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics, along with the experimental protocols for these analyses. This information is crucial for quality control, material identification, and research applications involving this pigment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound is primarily used to determine its maximum absorption wavelength (λmax), which is a key identifier.

Data Presentation

| Parameter | Value | Solvent |

| λmax | ~442 nm | Dimethylformamide (DMF) |

Table 1: UV-Vis Spectroscopic Data for this compound.

Experimental Protocol

Objective: To determine the maximum absorption wavelength (λmax) of this compound in the UV-Vis region.

Materials and Equipment:

-

This compound sample

-

Dimethylformamide (DMF), spectroscopic grade

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the pigment and dissolving it in a known volume of DMF. Due to its slight solubility, sonication may be required to achieve complete dissolution. Serial dilutions are then performed to obtain a solution with an absorbance value within the linear range of the spectrophotometer (typically 0.2 - 0.8 A.U.).

-

Instrument Setup: The spectrophotometer is powered on and allowed to stabilize. A baseline correction is performed using a cuvette filled with the solvent (DMF) to zero the absorbance across the desired wavelength range.

-

Measurement: The cuvette containing the this compound solution is placed in the sample holder of the spectrophotometer. The absorption spectrum is recorded over a wavelength range of approximately 350 nm to 600 nm.

-

Data Analysis: The wavelength at which the highest absorbance is recorded is identified as the λmax.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in the molecular structure of this compound.

Data Presentation

While a full experimental spectrum is proprietary to spectral databases, the following table lists the expected characteristic absorption bands for the key functional groups in this compound based on its structure as an azo dye.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400 - 3200 | O-H (Carboxylic acid & Phenol) | Stretching (broad) |

| 3100 - 3000 | C-H (Aromatic) | Stretching |

| 2950 - 2850 | C-H (Methyl) | Stretching |

| 1700 - 1680 | C=O (Carboxylic acid) | Stretching |

| ~1600, ~1475 | C=C (Aromatic) | Stretching |

| ~1450 | N=N (Azo) | Stretching |

| 1200 - 1000 | S=O (Sulfonate) | Stretching |

Table 2: Characteristic Infrared Absorption Bands for this compound.

Experimental Protocol

Objective: To obtain the infrared spectrum of this compound for functional group identification.

Materials and Equipment:

-

This compound sample (dry)

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Hydraulic press for KBr pellet preparation

-

Fourier-Transform Infrared (FTIR) spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method): A small amount of the dry this compound sample (approximately 1-2 mg) is mixed with about 100-200 mg of dry KBr powder in an agate mortar. The mixture is ground to a very fine, homogenous powder. This mixture is then transferred to a die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Instrument Setup: The FTIR spectrometer is powered on and a background spectrum of the empty sample compartment is recorded to account for atmospheric water and carbon dioxide.

-

Measurement: The KBr pellet containing the sample is placed in the sample holder of the spectrometer. The infrared spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the absorption bands corresponding to the various functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution ¹H and ¹³C NMR spectra for this compound is challenging due to its poor solubility in common deuterated solvents. As such, specific, publicly available NMR data with peak assignments is scarce. The information below provides a general overview and protocol.

Data Presentation

Experimental Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of a soluble derivative or isotopically labeled this compound.

Materials and Equipment:

-

This compound sample (or a more soluble salt form)

-

Deuterated solvent in which the sample shows some solubility (e.g., DMSO-d₆, DMF-d₇)

-

NMR tubes (5 mm diameter)

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: An appropriate amount of the sample is dissolved in the chosen deuterated solvent directly in the NMR tube to achieve a sufficient concentration for detection. Complete dissolution is critical, and sonication or gentle heating may be necessary. The solution should be filtered if any particulate matter is present.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Measurement: Standard ¹H and ¹³C NMR pulse sequences are used to acquire the spectra. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, signal integrations (for ¹H), and coupling patterns are analyzed to elucidate the molecular structure.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and identification of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Spectrophotometric Properties of Lithol Rubine BK: A Technical Guide

This technical guide provides an in-depth overview of the spectrophotometric properties of Lithol Rubine BK, a synthetic azo dye. The focus is on its absorption maximum (λmax) and the methodology for determining its molar absorptivity (ε). This document is intended for researchers, scientists, and professionals in drug development who utilize chromophoric compounds in their work.

Spectrophotometric Data

The quantitative spectrophotometric data for this compound is summarized in the table below. It is important to note that the molar absorptivity is not a readily published value and must be determined experimentally.

| Parameter | Value | Solvent |

| Absorption Maximum (λmax) | ~ 442 nm | Dimethylformamide (DMF) |

| Molar Absorptivity (ε) | Not available | To be determined experimentally |

Table 1: Spectrophotometric Properties of this compound. The absorption maximum is the wavelength at which a substance has its strongest photon absorption.[1][2][3][4]

Experimental Protocol for Determination of Molar Absorptivity

The molar absorptivity (or molar extinction coefficient) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using UV-Visible (UV-Vis) spectroscopy by applying the Beer-Lambert law.

Objective: To determine the molar absorptivity (ε) of this compound in dimethylformamide (DMF) at its absorption maximum (λmax).

Materials and Equipment:

-

This compound powder (analytical grade)

-

Dimethylformamide (DMF), spectroscopy grade

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (e.g., 1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of this compound powder using an analytical balance.

-

Dissolve the powder in a known volume of DMF in a volumetric flask to prepare a stock solution of a specific molar concentration. The molecular weight of this compound (C18H12CaN2O6S) is approximately 424.44 g/mol .[1]

-

-

Preparation of Serial Dilutions:

-

Perform a series of dilutions from the stock solution using DMF to obtain a range of solutions with known, decreasing concentrations. It is recommended to prepare at least five different concentrations.

-

-

Spectrophotometer Setup and Blanking:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength to the absorption maximum (λmax) of this compound, which is approximately 442 nm in DMF.[1][2][3][4]

-

Fill a quartz cuvette with the solvent (DMF) to be used as a blank. Place the cuvette in the spectrophotometer and zero the absorbance.

-

-

Absorbance Measurements:

-

Starting with the least concentrated solution, rinse the cuvette with a small amount of the solution to be measured.

-

Fill the cuvette with the solution and measure its absorbance at 442 nm.

-

Repeat this process for all the prepared dilutions, moving from the lowest to the highest concentration.

-

-

Data Analysis:

-

Record the absorbance values for each concentration.

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) in mol/L on the x-axis.

-

According to the Beer-Lambert law, A = εbc, where 'b' is the path length of the cuvette (typically 1 cm).[5]

-

The plot should yield a straight line passing through the origin.

-

Perform a linear regression on the data points. The slope of this line will be equal to the molar absorptivity (ε) multiplied by the path length (b).

-

Calculate ε by dividing the slope of the line by the path length of the cuvette (ε = slope / b). The units for molar absorptivity are typically L·mol⁻¹·cm⁻¹.

-

Workflow for Molar Absorptivity Determination

The following diagram illustrates the experimental workflow for determining the molar absorptivity of this compound.

References

Solubility of Lithol Rubine BK in water and organic solvents

An In-depth Technical Guide to the Solubility of Lithol Rubine BK

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of excipients and coloring agents is paramount. This compound (Pigment Red 57:1), a widely used synthetic azo dye, is no exception. This technical guide provides a detailed overview of the solubility of this compound in aqueous and organic media, complete with experimental protocols and a visual representation of the solubility testing workflow.

Chemical Identity

-

IUPAC Name: Calcium 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]naphthalene-2-carboxylate

-

CAS Number: 5281-04-9[1]

-

Molecular Formula: C₁₈H₁₂CaN₂O₆S[1]

-

Molecular Weight: 424.44 g/mol [1]

Solubility Profile

The solubility of this compound is a critical parameter influencing its application in various formulations. While it is generally characterized by low solubility in many common solvents, its behavior in different media varies.

Aqueous Solubility

This compound is sparingly soluble in water. Its solubility is temperature-dependent, showing a slight increase in hot water compared to cold water.[1][2][3][4]

Organic Solvent Solubility

The pigment is generally insoluble in ethanol.[1][2][3][4] However, it exhibits solubility in dimethylformamide (DMF), where its absorption maximum is approximately 442 nm.[1][2][3][4]

Behavior in Acidic and Alkaline Solutions

This compound is soluble in hydrochloric acid.[2] In concentrated sulfuric acid, it dissolves to form a magenta solution, which turns to a titian (reddish-yellow) color upon dilution.[2] When treated with a sodium hydroxide (B78521) solution, it forms a brown precipitate.[5]

Quantitative Solubility Data

Quantitative data on the solubility of this compound is limited in publicly available literature. However, the following value for water solubility has been reported:

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 8.9 mg/L[6] |

Note: Further experimental determination is recommended to obtain precise solubility data in various organic solvents under specific conditions.

Standardized Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of chemical substances in water is outlined in the OECD Guideline 105. This protocol can be adapted to determine the solubility of this compound.

Principle of the Method

The method involves preparing a saturated solution of the substance in a specific solvent at a constant temperature. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment

-

This compound powder

-

Solvent of interest (e.g., deionized water, ethanol, dimethylformamide)

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a suitable vessel.

-

Place the vessel in a constant temperature shaker bath and agitate for a sufficient period to reach equilibrium (e.g., 24-48 hours). The temperature should be maintained within ±0.5°C.

-

-

Phase Separation:

-

After reaching equilibrium, allow the suspension to settle.

-

Separate the solid phase from the liquid phase by centrifugation and/or filtration. It is crucial to perform this step at the same temperature as the equilibration to avoid changes in solubility.

-

-

Analysis of the Saturated Solution:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to a concentration suitable for the analytical method.

-

Determine the concentration of this compound in the diluted solution using a calibrated analytical instrument. For instance, UV-Vis spectrophotometry can be used by measuring the absorbance at its λmax (around 442 nm in DMF) and using a pre-established calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent using the following formula: Solubility (g/L) = (Concentration of diluted solution (g/L)) x (Dilution factor)

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound, a key parameter for its effective use in research and development. The provided data and experimental protocol offer a solid foundation for scientists and professionals working with this pigment. It is important to note that while qualitative solubility information is readily available, further experimental work is necessary to establish a complete quantitative solubility profile in a wider range of organic solvents.

References

Lithol Rubine BK: A Technical Guide to Toxicological and Safety Data in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological and safety data for Lithol Rubine BK (CAS No. 5281-04-9), a reddish synthetic azo dye. This document is intended to be a key resource for laboratory personnel, researchers, and professionals in drug development who handle this substance. The information is presented to ensure safe handling, storage, and disposal, and to provide a clear understanding of its toxicological profile.

Toxicological Data Summary

The toxicological profile of this compound has been evaluated in various studies. The quantitative data from these studies are summarized below for easy reference and comparison.

Acute Toxicity

This compound exhibits low acute oral toxicity.

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | >5 g/kg bw | [1] |

| Rat | Oral | LD50 | 9.8 g/kg bw | [1] |

| Dog | Oral | LD50 | >2 g/kg bw |

Repeated Dose Toxicity

Repeated oral administration of this compound has been shown to cause kidney damage in rats.[1]

| Species | Route | Duration | NOAEL (Male) | NOAEL (Female) | Effects Observed at Higher Doses | Reference |

| Rat | Oral | 28 days | 100 mg/kg bw/day | 300 mg/kg bw/day | Kidney damage | [1] |

| Rat | Oral | 90 days | 150 mg/kg bw/day | 150 mg/kg bw/day | Decreased body weight gain |

Genetic Toxicity

This compound has not been found to be mutagenic in bacterial reverse mutation assays (Ames test).[2]

Carcinogenicity

In a limited dermal study in mice, there was no evidence of carcinogenicity.[2]

Reproductive and Developmental Toxicity

Studies on pregnant rats and rabbits showed no adverse fetal effects.[2] However, a limited three-generation oral rat study indicated a decrease in fertility in the second generation.[2]

| Species | Study Type | Dosage | Findings | Reference |

| Rat | Three-generation study | Not specified | Decreased fertility in the F2 generation | [2] |

| Rat, Rabbit | Developmental toxicity | Not specified | No adverse foetal effects | [2] |

Skin Irritation and Sensitization

This compound produced little irritation when tested on the skin of humans and rabbits and did not induce skin sensitization in humans.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not fully available in the public domain. However, some studies mention adherence to established guidelines, such as the OECD Test Guideline 422 for the combined repeated dose toxicity study with the reproduction/developmental toxicity screening test.

A general description of the OECD 422 guideline includes:

-

Test Animals: Typically rats.

-

Administration: The test substance is administered orally to male and female rats for a set period before mating, during mating, and for females, throughout gestation and lactation.

-

Observations: Includes monitoring of clinical signs, body weight, food consumption, mating performance, fertility, and pup viability and growth.

-

Pathology: Gross and microscopic examination of various organs from the parent animals and offspring.

Safety and Handling in a Laboratory Setting

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are recommended.

-

Body Protection: A lab coat or other protective clothing should be worn.

-

Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH-approved respirator for dusts should be used.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder form, to minimize inhalation exposure.

Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Spills and Disposal

In case of a spill, avoid generating dust. Sweep up the spilled material and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

Laboratory Safety Workflow for Handling this compound

Caption: General laboratory safety workflow for handling chemical substances.

GHS Hazard Relationship for this compound

Note: The GHS classification for this compound is not harmonized and may vary between suppliers. The following diagram represents a potential classification based on available data indicating a potential for skin sensitization.

References

Potential Research Applications of Synthetic Azo Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent a versatile class of organic compounds with a wide range of applications in biomedical research. Beyond their traditional use as colorants, these molecules are increasingly being explored for their potential in drug delivery, as advanced imaging agents, in the development of sensitive diagnostics, and as photosensitizers in photodynamic therapy (PDT). Their utility stems from their unique physicochemical properties, including their vibrant colors, electrochemical activity, and the ability to undergo chemical transformations in specific biological environments. This technical guide provides an in-depth overview of the core research applications of synthetic azo dyes, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.

Core Research Applications

Drug Delivery Systems

Azo dyes can be incorporated into drug delivery systems as targeting moieties or as triggers for drug release. The azo bond is susceptible to reduction by azoreductase enzymes, which are abundant in the hypoxic microenvironment of solid tumors and in the colon. This targeted cleavage allows for site-specific drug release, minimizing off-target effects.

Imaging Agents

The chromophoric nature of azo dyes makes them suitable for various imaging applications. Furthermore, "smart" azo dye-based probes can be designed to be activatable, where their fluorescence is quenched in their native state and restored upon cleavage of the azo bond in a specific biological environment, such as a hypoxic tumor. This "off-on" switching mechanism provides a high signal-to-noise ratio for targeted imaging.

Diagnostics and Biosensors

Azo dyes are employed as chromogenic or fluorogenic reporters in biosensors for the detection of various analytes. The interaction of the azo dye with the target analyte can lead to a measurable change in its absorption or fluorescence properties. These sensors can be designed to detect metal ions, pH changes, and specific biomolecules.

Photodynamic Therapy (PDT)

In PDT, a photosensitizer is administered and accumulates in the target tissue, typically a tumor. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), which induce cell death. Azo dyes are being investigated as a novel class of photosensitizers due to their strong absorption in the visible and near-infrared regions and their ability to generate ROS upon photoexcitation.

Quantitative Data

To facilitate the comparison of different synthetic azo dyes for various research applications, the following tables summarize key quantitative data from the literature.

Table 1: Photophysical Properties of Selected Azo Dye Photosensitizers

| Azo Dye | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| ACC1 | 565 | 1.6 x 10⁴ | - | - | [1] |

| ACC2 | 586 | 2.7 x 10⁴ | - | - | [1] |

| Disperse Red 19 | 495 | - | - | - |

Note: Data for quantum yields are often not reported or are measured under different conditions, making direct comparison challenging.

Table 2: In Vitro Cytotoxicity (IC50) of Selected Azo Dyes Against Cancer Cell Lines

| Azo Dye | Cancer Cell Line | IC50 (µM) | Incubation Time (days) | Reference |

| Methyl Orange | Glioblastoma (GB1B) | 26.47 | 3 | [2][3] |

| Methyl Orange | Glioblastoma (GB1B) | 13.88 | 7 | [2][3] |

| Sudan I | Glioblastoma (GB1B) | 12.48 | 7 | [2] |

| Compound 4d | Breast (MCF-7) | 3.30 (µg/mL) | - | [4] |

| Compound 4j | Lung (A549) | 4.40 (µg/mL) | - | [4] |

| Thiazolyl azo ligand | Lung (A549) | 68.51 (µg/mL) | - | [5] |

| Cu(II)-complex | Lung (A549) | 64.20 (µg/mL) | - | [5] |

Experimental Protocols

General Synthesis of Azo Dyes via Diazotization and Coupling

This protocol describes a general method for the synthesis of azo dyes, which is a cornerstone for creating novel compounds for various research applications.[6][7]

Materials:

-

Primary aromatic amine

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Coupling agent (e.g., a phenol (B47542) or an aniline (B41778) derivative)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Deionized water

-

Stir plate and stir bar

-

Beakers and flasks

-

Buchner funnel and filter paper

Procedure:

-

Diazotization: a. Dissolve the primary aromatic amine in a solution of concentrated HCl and water. Cool the mixture in an ice bath to 0-5 °C. b. In a separate beaker, dissolve sodium nitrite in cold deionized water. c. Slowly add the sodium nitrite solution to the amine solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a slight color change.

-

Coupling: a. In a separate beaker, dissolve the coupling agent in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath. b. Slowly add the cold diazonium salt solution to the cold coupling solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.

-

Isolation and Purification: a. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete reaction. b. Collect the precipitated azo dye by vacuum filtration using a Buchner funnel. c. Wash the solid with cold deionized water to remove any unreacted starting materials and salts. d. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified azo dye. e. Dry the purified product in a desiccator.

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability and the cytotoxic effects of compounds like azo dyes.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Azo dye compound to be tested

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

-

Compound Treatment: a. Prepare a series of dilutions of the azo dye in complete culture medium. b. Remove the medium from the wells and add 100 µL of the different concentrations of the azo dye solution to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the dye) and a negative control (untreated cells). c. Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. c. Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Hypoxia Imaging Workflow

This workflow outlines the general steps for using an activatable azo dye-based probe for in vivo imaging of hypoxic tumors in a mouse model.[7][8]

Materials:

-

Tumor-bearing mouse model

-

Azo dye-based hypoxia imaging probe

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia (e.g., isoflurane)

-

Sterile saline or other appropriate vehicle for probe injection

Procedure:

-

Probe Administration: a. Prepare a sterile solution of the azo dye probe in a suitable vehicle. b. Administer the probe to the tumor-bearing mouse via an appropriate route (e.g., intravenous or intraperitoneal injection). The dosage and route will depend on the specific probe being used.[8]

-

In Vivo Imaging: a. At predetermined time points after probe administration, anesthetize the mouse. b. Place the anesthetized mouse in the in vivo imaging system. c. Acquire fluorescence images using the appropriate excitation and emission filters for the specific probe. It is crucial to also acquire a pre-injection (baseline) image for background subtraction.[8]

-

Image Analysis: a. Analyze the acquired images to quantify the fluorescence intensity in the tumor region of interest (ROI) and in a control, normoxic tissue (e.g., muscle). b. Calculate the signal-to-background ratio to assess the specific activation of the probe in the hypoxic tumor.[8]

-

Ex Vivo Validation (Optional): a. After the final imaging session, euthanize the mouse and excise the tumor and other organs of interest. b. Image the excised tissues to confirm the localization of the fluorescent signal. c. Tissues can be further processed for histological analysis and co-stained with a known hypoxia marker (e.g., pimonidazole) to validate the probe's specificity.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially affected by azo dyes and a typical experimental workflow.

Caption: A typical experimental workflow for the development and evaluation of synthetic azo dyes for biomedical applications.

Caption: A simplified representation of the MAPK signaling pathway, indicating a potential point of inhibition by azo dye metabolites.

Caption: A simplified representation of the PI3K-Akt signaling pathway, highlighting a potential point of intervention by azo dye metabolites.

Conclusion

Synthetic azo dyes offer a rich and largely untapped resource for the development of novel tools and therapeutics in biomedical research. Their tunable chemical structures and responsiveness to specific biological cues make them highly attractive for a range of applications, from targeted drug delivery to advanced molecular imaging. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers looking to explore the potential of these versatile compounds in their own work. Further research into the specific molecular interactions of azo dyes with biological systems will undoubtedly unlock even more exciting applications in the future.

References

- 1. Methods for the detection of reactive oxygen species employed in the identification of plant photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A brilliant new addition to the fluorescent probe toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A turn-on fluorescent probe for tumor hypoxia imaging in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Luminescent Probe Based Techniques for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chromophoric Mechanism of Lithol Rubine BK

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chromophoric properties of Lithol Rubine BK, a widely used synthetic azo dye. The document details the underlying electronic mechanisms responsible for its distinct reddish color, outlines experimental protocols for its characterization, and presents key data in a structured format.

Introduction to this compound as a Chromophore

This compound, also known as Pigment Red 57:1, is a monoazo dye characterized by the presence of an azo group (-N=N-) which acts as the primary chromophore.[1] This functional group, in conjugation with aromatic rings, is responsible for the absorption of light in the visible region of the electromagnetic spectrum, giving the molecule its characteristic color. The perceived color of this compound is magenta or a bluish-red, which arises from its strong absorption of green-yellow light. The molecule's extended π-system, facilitated by the phenyl and naphthyl rings, is crucial for its function as a chromophore.

Chemical Structure and Physicochemical Properties

This compound is typically supplied as a calcium salt.[2][3][4][5][6] The presence of sulfonic acid and carboxylic acid groups enhances its polarity, although it remains only slightly soluble in hot water and is insoluble in cold water and ethanol.[2][3][4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₂CaN₂O₆S | [5] |

| Molar Mass | 424.44 g/mol | [5] |

| Appearance | Red powder | [2][3][4][5][6] |

| λmax in DMF | ~442 nm | [2][3][4][5][6] |

| Solubility | Slightly soluble in hot water, insoluble in cold water and ethanol | [2][3][4][5][6] |

Below is a diagram illustrating the chemical structure of this compound.

References

Technical Guide: Purity Specifications for Analytical Grade Lithol Rubine BK

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for analytical grade Lithol Rubine BK (C.I. Pigment Red 57:1, CAS 5281-04-9). It includes a summary of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of experimental workflows. This document is intended to assist researchers, scientists, and professionals in drug development in ensuring the quality and consistency of this compound used in their work.

Purity Specifications

Analytical grade this compound is expected to meet stringent purity requirements. The specifications can vary slightly between different suppliers and regulatory bodies. The following table summarizes the key purity specifications from prominent sources.

| Parameter | Specification | Source |

| Assay (Total Colouring Matter) | ≥ 95.0% (by HPLC) | Sigma-Aldrich (Analytical Standard)[1][2][3] |

| ≥ 90% | JECFA[4] | |

| Subsidiary Colouring Matters | Not more than 0.5% | JECFA[4] |

| Organic compounds other than colouring matters: | ||

| 2-Amino-5-methylbenzenesulfonic acid, calcium salt | Not more than 0.2% | JECFA[4] |

| 3-Hydroxy-2-naphthalenecarboxylic acid, calcium salt | Not more than 0.4% | JECFA[4] |

| Unsulfonated primary aromatic amines | Not more than 0.01% (calculated as aniline) | JECFA[4] |

| Loss on Drying at 135°C | Not more than 10% (together with chloride and sulfate (B86663) calculated as calcium salts) | JECFA[4] |

| Lead (Pb) | Not more than 2 mg/kg | JECFA[4] |

Experimental Protocols

Detailed methodologies for the determination of purity and impurities are crucial for the quality control of analytical grade this compound. The following sections provide protocols for key analytical techniques.

Determination of Total Colouring Matter by Titrimetry

This method, based on a titanous chloride titration, is a classic approach for the assay of azo dyes.

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample into a 500-mL Erlenmeyer flask.

-

Digestion: Add 5 mL of sulfuric acid and mix well. Then, add 100 mL of ethanol (B145695) and shake thoroughly.

-

Complexation: Heat the mixture on a water bath. Prepare a solution by dissolving 20 g of sodium hydrogen tartrate in 100 mL of boiling water and mix it with 20 mL of 30% sodium hydroxide (B78521) solution. Add this solution to the flask, shaking vigorously.

-

Titration: Titrate the hot solution with 0.1 N titanous chloride solution. The endpoint is indicated by a color change from red to a persistent yellow or orange.

-

Calculation: Each mL of 0.1 N titanous chloride is equivalent to 10.61 mg of C₁₈H₁₂CaN₂O₆S.[4]

Experimental Workflow:

Spectrophotometric Determination of Subsidiary Colouring Matters

This method is used to quantify colored impurities that are structurally related to this compound.

Methodology:

-

Sample Preparation: Gently boil 0.10 g of the sample with 100 mL of glacial acetic acid and 75 mL of 8 N hydrochloric acid until the color has dissolved.

-

Extraction: Cool the solution and transfer it to a 1000 mL separatory funnel. Extract the acidic solution with 150 mL of ether. Separate the layers by adding about 150 mL of water. Transfer the lower aqueous layer to a second funnel and extract with another 100 mL of ether.

-

Washing: Combine the ether extracts and wash with 100 mL portions of water until the washings are colorless, and then wash twice more.

-

Isolation of Subsidiary Colours: Remove the subsidiary color from the ether layer by extraction with 20 mL portions of 2% sodium hydroxide solution.

-

Measurement: Warm the sodium hydroxide extract to expel the ether. Determine the concentration of the subsidiary color spectrophotometrically at 505 nm.

-

Standard: 3-Hydroxy-4-(4-methylphenylazo)-2-naphthalenecarboxylic acid has an absorptivity of 0.032 L mg⁻¹ cm⁻¹ at 505 nm.[4]

Experimental Workflow:

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Disclaimer: This is an example method and requires validation for its intended use.

Methodology:

-

Instrumentation: A standard HPLC system with a PDA or UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Acetonitrile

-

Solvent B: Water with an ion-pairing agent or buffer (e.g., 0.02 M ammonium (B1175870) acetate, adjusted to a specific pH).

-

-

Gradient Program (Example):

-

0-2 min: 10% A

-

2-15 min: Linear gradient to 90% A

-

15-20 min: 90% A

-

20-22 min: Linear gradient to 10% A

-

22-25 min: 10% A (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 520 nm for this compound. A photodiode array detector can be used to monitor multiple wavelengths and identify impurities.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., dimethylformamide or a mixture of methanol (B129727) and water) to a known concentration. Filter the solution through a 0.45 µm filter before injection.

-

Quantification: The percentage purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram (area percent method) or by using a certified reference standard for external calibration.

Experimental Workflow:

Common Impurities

The manufacturing process of this compound can result in the presence of several impurities. These include:

-

Subsidiary Colouring Matters: Isomers and other closely related azo dyes formed during the synthesis.

-

Starting Materials and Intermediates: Unreacted 2-amino-5-methylbenzenesulfonic acid and 3-hydroxy-2-naphthoic acid.[4][5][6]

-

Inorganic Salts: Calcium chloride and/or calcium sulfate may be present from the manufacturing and precipitation process.[4]

-

Unsulfonated Primary Aromatic Amines: These are a class of impurities that are often monitored in azo dyes due to potential toxicological concerns.

A thorough understanding and control of these impurities are essential for applications in sensitive fields such as drug development and scientific research.

References

- 1. This compound analytical standard 5281-04-9 [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. This compound, 95% (HPLC), MilliporeSigma Supelco 25 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 4. fao.org [fao.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to the Physical Characteristics of Lithol Rubine BK Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Lithol Rubine BK powder (C.I. Pigment Red 57:1). The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this organic pigment for formulation and analytical purposes. This document outlines key physical properties, details the experimental protocols for their determination, and illustrates relevant processes through diagrams.

General and Chemical Properties

This compound is a synthetic red azo dye, widely used as a pigment in various industries.[1][2] It is the calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthalenecarboxylic acid.[1][3] Its vibrant magenta hue and good fastness properties make it a common choice for printing inks, plastics, and coatings.[1][2]

| Property | Value |

| Common Name | This compound |

| C.I. Name | Pigment Red 57:1 |

| CAS Number | 5281-04-9 |

| EC Number | 226-109-5 |

| Chemical Formula | C₁₈H₁₂CaN₂O₆S |

| Molecular Weight | 424.44 g/mol [2] |

| Appearance | Red powder[1][2] |

Physical and Optical Properties

The physical and optical characteristics of this compound powder are critical for its performance in various applications. These properties are summarized in the table below.

| Property | Value |

| Melting Point | >360 °C |

| Density | 1.42 - 1.80 g/cm³ |

| Oil Absorption | 30 - 50 g/100g |

| Particle Size | 0.04 - 0.3 µm |

| Specific Surface Area | 21 - 105 m²/g |

| pH of Aqueous Suspension | 6.0 - 9.0 |

Solubility Profile

| Solvent | Solubility |

| Cold Water | Insoluble[1][2] |

| Hot Water | Slightly soluble[1][2] |

| Ethanol | Insoluble[1][2] |

| Dimethylformamide | Soluble (absorption maximum at ~442 nm)[1][2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving a diazotization reaction followed by an azo coupling and subsequent laking (salt formation).[1][3]

Caption: A simplified workflow of the synthesis of this compound.

The process begins with the diazotization of 4-aminotoluene-3-sulfonic acid (4B acid) with sodium nitrite in the presence of hydrochloric acid at a low temperature to form a diazonium salt.[3] This intermediate is then coupled with 3-hydroxy-2-naphthoic acid (BONA).[3] The resulting azo pigment is then converted to its calcium salt through the addition of calcium chloride, a process known as laking, which precipitates the insoluble pigment.[3] The final product is then filtered, washed to remove impurities, dried, and milled to the desired particle size.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound powder.

Determination of Oil Absorption (ASTM D281)

Objective: To determine the quantity of linseed oil required to form a stiff, putty-like paste with a unit weight of the pigment.

Apparatus:

-

Spatula (steel, with a blade of specified dimensions)

-

Analytical balance

-

Burette for dispensing linseed oil

-

Glass slab or other non-absorbent surface

Procedure:

-

Weigh a sample of this compound powder (typically 1-10 g) to an accuracy of 0.01 g and place it on the glass slab.

-

Add raw linseed oil dropwise from the burette to the pigment.

-

After the addition of each drop, thoroughly incorporate the oil into the pigment by rubbing with the spatula.

-

Continue adding oil until a stiff, putty-like paste is formed that does not break or separate. The endpoint is reached when the paste can be cleanly lifted from the slab with the spatula.

-

Record the volume of oil used.

-

The oil absorption is calculated as the grams of oil required per 100 grams of pigment.

Lightfastness Testing (ASTM D4303)

Objective: To evaluate the resistance of the pigment to color change upon exposure to light.

Apparatus:

-

Xenon-arc lightfastness apparatus

-

Spectrocolorimeter

Procedure:

-

Prepare a dispersion of this compound in a suitable binder (e.g., acrylic emulsion).

-

Apply a uniform film of the dispersion onto a substrate (e.g., paper or a sealed panel).

-

Measure the initial color of the specimen using a spectrocolorimeter according to ASTM D2244.

-

Expose the specimen in a xenon-arc apparatus, which simulates the spectral distribution of natural sunlight.[4][5] The exposure conditions (e.g., irradiance, temperature, humidity) should be controlled as specified in the standard.[4]

-

At predetermined intervals, remove the specimen and measure the color change (ΔE*) relative to an unexposed portion of the same specimen.

-

The lightfastness is rated based on the total exposure required to produce a specified amount of color change.

Particle Size Analysis (ISO 13320 - Laser Diffraction)

Objective: To determine the particle size distribution of the pigment powder.

Apparatus:

-

Laser diffraction particle size analyzer

-

Liquid dispersion unit

Procedure:

-

Select a suitable dispersant in which this compound is insoluble and does not agglomerate (e.g., deionized water with a surfactant).

-

Prepare a suspension of the pigment powder in the dispersant and sonicate if necessary to break up any agglomerates.

-

Introduce the suspension into the liquid dispersion unit of the laser diffraction instrument.

-

The instrument directs a laser beam through the suspension. The light scattered by the particles is measured by a series of detectors at different angles.

-

The particle size distribution is calculated from the light scattering pattern using the Mie or Fraunhofer theory.

-

The results are typically reported as a volume-based distribution, including values such as D10, D50 (median particle size), and D90.

Quality Control Workflow

A robust quality control (QC) process is essential to ensure the consistency and performance of this compound powder. The following diagram illustrates a typical QC workflow.

Caption: A typical quality control workflow for organic pigments like this compound.

The QC process begins with the inspection of raw materials to ensure they meet purity and identity specifications.[6][7] During production, key parameters such as temperature, pressure, and pH are monitored.[6] The intermediate and final products undergo a series of tests to evaluate their physical and chemical properties, including color strength, particle size, fastness properties, and purity.[6][7] Only batches that meet all specifications are released and accompanied by a Certificate of Analysis.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CN111849193A - Preparation method of modified pigment red 57:1 - Google Patents [patents.google.com]

- 4. micomlab.com [micomlab.com]

- 5. Maintenance Mode | ASTM [astm.org]

- 6. tkechemical.com [tkechemical.com]

- 7. nbupbright.com [nbupbright.com]

Methodological & Application

Lithol Rubine BK protocol for staining microscopic specimens

For researchers, scientists, and professionals in drug development, the precise visualization of cellular and tissue components is paramount. While a vast array of staining protocols exists, inquiries regarding a "Lithol Rubine BK protocol for staining microscopic specimens" have revealed that this substance is not utilized in this application. Extensive searches of scientific literature and technical documentation indicate that this compound is a synthetic azo dye primarily employed as a pigment in manufacturing plastics, paints, and printing inks, as well as a food additive (E180) for coloring cheese rinds.[1][2][3][4] There is no established or validated protocol for its use as a biological stain for microscopic analysis.

In the spirit of scientific advancement and to address the likely interest in visualizing calcified structures, this document provides comprehensive application notes and a detailed protocol for a widely accepted and scientifically validated alternative: the von Kossa stain for the detection of calcium mineralization .

Application Notes: The von Kossa Staining Method

The von Kossa stain is a cornerstone technique in histology for the demonstration of mineralized tissue and pathological calcification.[1][5] It is not a direct stain for calcium ions but rather identifies the phosphate (B84403) and carbonate anions that are integral to calcium deposits.[5][6]

Principle of the Method: The von Kossa technique is a two-step silver reduction method.[2][7] Tissue sections are treated with a silver nitrate (B79036) solution. The silver ions in the solution are exchanged for the calcium ions present in the calcium phosphate and carbonate deposits.[5] Subsequently, the specimen is exposed to a strong light source (such as UV light or a high-wattage lamp), which reduces the silver phosphate and silver carbonate to black, metallic silver deposits.[3][8] This results in a distinct black or brownish-black staining of the mineralized areas. A counterstain, typically Nuclear Fast Red, is then applied to visualize cell nuclei in red and cytoplasm in pink, providing morphological context.[5][8]

Applications:

-

Bone Histomorphometry: Widely used to distinguish between mineralized and unmineralized bone (osteoid).[2]

-

Pathology: Detection of ectopic calcification in various tissues, such as blood vessels (arteriosclerosis), kidneys (nephrocalcinosis), and tumors.[5]

-

In Vitro Mineralization Assays: To assess the osteogenic differentiation of cell cultures by visualizing the formation of mineralized nodules.[2]

Limitations: The von Kossa method is not strictly specific for calcium, as it detects the associated anions. Therefore, other mineral deposits, such as urates, can also produce a positive result.[6] For definitive confirmation of calcium, it is often recommended to use a direct calcium stain, such as Alizarin Red S, in parallel.[1]

Experimental Protocol: von Kossa Staining for Paraffin-Embedded Sections

This protocol is a standard method for the von Kossa staining of formalin-fixed, paraffin-embedded tissue sections.

Reagents and Solutions:

| Reagent | Preparation | Storage |

| 1% Silver Nitrate Solution | Dissolve 1 g of silver nitrate in 100 mL of distilled water. | Store in a dark, acid-cleaned glass bottle at 2-8°C. Stable for several months.[3] |

| 5% Sodium Thiosulfate (B1220275) (Hypo) | Dissolve 5 g of sodium thiosulfate in 100 mL of distilled water. | Store at room temperature. |

| Nuclear Fast Red Solution (Kernechtrot) | Dissolve 0.1 g of Nuclear Fast Red and 5 g of aluminum sulfate (B86663) in 100 mL of distilled water. Heat to dissolve, then cool and filter. Add a crystal of thymol (B1683141) as a preservative.[8] | Store at room temperature. |

Procedure:

-

Deparaffinization and Hydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer through 100% ethanol (B145695) (2 changes, 3 minutes each).

-

Transfer through 95% ethanol (2 changes, 3 minutes each).

-

Rinse in distilled water.[9]

-

-

Silver Impregnation:

-

Rinsing:

-

Thoroughly rinse the slides in several changes of distilled water to remove excess silver nitrate.[6]

-

-

Removal of Unreacted Silver:

-

Immerse slides in 5% sodium thiosulfate solution for 5 minutes.[8]

-

-

Washing:

-

Wash slides in running tap water, followed by a rinse in distilled water.[3]

-

-

Counterstaining:

-

Immerse slides in Nuclear Fast Red solution for 5 minutes.[8]

-

-

Washing:

-

Rinse briefly in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded alcohols (95% and 100% ethanol).

-

Clear in xylene.

-

Coverslip using a permanent mounting medium.[8]

-

Expected Results:

| Tissue Component | Staining Color |

| Calcium Deposits (Mineralization) | Black to brownish-black[8] |

| Cell Nuclei | Red[5] |

| Cytoplasm | Pink[5] |

Quantitative Data and Optimization

The following table summarizes key quantitative parameters and optimization considerations for the von Kossa staining protocol.

| Parameter | Range/Value | Notes |

| Fixation | 10% Neutral Buffered Formalin | Preferred fixative for optimal preservation of tissue structure.[4] |

| Section Thickness | 4-5 microns | Standard thickness for paraffin-embedded sections.[4] |

| Silver Nitrate Concentration | 1-5% | 1% is often sufficient and can reduce background staining.[7] |

| Light Exposure Time | 20-60 minutes | Time may be adjusted based on the intensity of the light source and the amount of mineralization.[8] |

| Light Source | UV lamp, 60-100W bulb, or direct sunlight | A 100W, 5000K–6500K daylight LED bulb is a modern and effective alternative to sunlight.[7] |

| Counterstain Incubation | 5 minutes | Standard time for Nuclear Fast Red. |

Experimental Workflow Diagram

Caption: Workflow for the von Kossa staining of paraffin-embedded tissue sections.

References

- 1. Von Kossa stain - Wikipedia [en.wikipedia.org]

- 2. Von Kossa and his staining technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. webpath.med.utah.edu [webpath.med.utah.edu]

- 4. biogenex.com [biogenex.com]

- 5. Von Kossa stain Clinisciences [clinisciences.com]

- 6. stainsfile.com [stainsfile.com]

- 7. Von Kossa Calcium Staining Procedure Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. von Kossa Staining Protocol for Calcium - IHC WORLD [ihcworld.com]

- 9. urmc.rochester.edu [urmc.rochester.edu]

Application Note: Quantification of Lithol Rubine BK (D&C Red No. 7) in Cosmetic Products Using HPLC

AN-HPLC-0571

Introduction

Principle

This method employs reverse-phase HPLC with photodiode array (PDA) detection to separate Lithol Rubine BK from other components in a cosmetic product matrix. The sample is extracted with a suitable solvent, filtered, and injected into the HPLC system. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from a certified analytical standard.

Experimental Protocols

1. Materials and Reagents

-

Analytical Standard: this compound, certified reference material (CRM), ≥95% purity (HPLC).[6][7]

-

Solvents: Acetonitrile (ACN, HPLC grade), Methanol (B129727) (MeOH, HPLC grade), Dimethylformamide (DMF, HPLC grade), Deionized Water (18.2 MΩ·cm).

-

Buffer: Ammonium Acetate (analytical grade).

-

Sample Matrix: Lipstick or lip balm product for analysis.

-

Equipment: Analytical balance, volumetric flasks, syringes with 0.45 µm PTFE filters, ultrasonic bath, HPLC system with PDA detector.

2. Standard Solution Preparation

-

Stock Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve in a minimal amount of DMF (approx. 2-3 mL) and bring to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored protected from light at 4°C.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 1.0, 5.0, 10.0, 25.0, 50.0 µg/mL) by serial dilution of the stock solution with methanol in volumetric flasks. These solutions are used to generate the calibration curve.

3. Sample Preparation (Lipstick)

-

Accurately weigh approximately 100 mg of the homogenized lipstick sample into a 50 mL centrifuge tube.

-

Add 20 mL of methanol to the tube.

-

Heat the mixture in a water bath at 60°C for 15 minutes, vortexing occasionally to melt the base and disperse the pigment.

-

Sonicate the mixture for 20 minutes to ensure complete extraction of the dye.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

4. HPLC Method and Parameters

The following parameters have been optimized for the separation and quantification of this compound.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 20 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 10% B; 20-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35°C |

| Detection | PDA Detector, Wavelength: 520 nm[8] |

| Run Time | 25 minutes |

5. Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions and plot the peak area versus concentration (µg/mL). Perform a linear regression to obtain the calibration curve equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is considered acceptable.

-

Sample Analysis: Inject the prepared sample solution. Identify the this compound peak by comparing its retention time with that of the standard.

-

Calculation: Use the peak area of this compound from the sample chromatogram and the calibration curve equation to calculate the concentration in the sample solution. The final concentration in the original product (% w/w) is calculated using the following formula:

% w/w = (C × V × DF) / (W × 10000)

Where:

-